molecular formula C6H12ClN3 B1406714 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride CAS No. 1396762-20-1

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Cat. No.: B1406714
CAS No.: 1396762-20-1
M. Wt: 161.63 g/mol
InChI Key: KRCFGJPYGKFYQB-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride (CAS: 1396762-28-9) is a pyrazole-derived amine compound with a methyl group at the 1-position of the pyrazole ring and an ethanamine chain at the 4-position, stabilized as a hydrochloride salt. It is structurally characterized by the formula C₆H₁₂ClN₃ (molecular weight: 161.5 g/mol).

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-8-9(2)4-6;/h3-5H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCFGJPYGKFYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-20-1
Record name 1H-Pyrazole-4-methanamine, α,1-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Reduction of Pyrazole Derivatives

One of the most straightforward approaches involves the reduction of suitable pyrazole derivatives, such as pyrazole-4-carbaldehyde or pyrazole-4-ketones, followed by methylation and amination steps.

Key Steps:

  • Preparation of Pyrazole Intermediate: Synthesis begins with the formation of 1-methylpyrazole-4-carbaldehyde via condensation reactions involving hydrazines and β-dicarbonyl compounds.
  • Reduction to Alcohol: The aldehyde is reduced to the corresponding alcohol using sodium borohydride in methanol under mild conditions.
  • Conversion to Amine: The alcohol is then converted to the amine through nucleophilic substitution or reductive amination, often employing hydrogenation or catalytic hydrogen transfer methods.

Research Data:

  • A reported synthesis uses sodium tetrahydroborate (NaBH4) in methanol to reduce the aldehyde, followed by acidification with hydrochloric acid to yield the amine hydrochloride salt with high yield (~97%).

Nucleophilic Substitution on Pyrazole Derivatives

Another method involves nucleophilic substitution on methylated pyrazole precursors:

  • Starting Material: 1-methylpyrazole-4-carbaldehyde or 1-methylpyrazole-4-iodide.
  • Reaction Conditions: Alkylation with ethylamine derivatives under basic conditions or via nucleophilic substitution reactions.
  • Outcome: Formation of the corresponding ethanamine derivative, which is then converted to its hydrochloride salt.

Research Data:

  • Synthesis of this compound has been achieved through nucleophilic substitution reactions involving ethylamine derivatives, with subsequent salt formation.

Multi-step Synthesis via Pyrazole Intermediates

A more complex route involves multi-step synthesis starting from substituted pyrazoles:

  • Step 1: Synthesis of 1-methylpyrazole-4-carbaldehyde via condensation of methylhydrazine with β-ketoesters.
  • Step 2: Reduction of aldehyde to alcohol using sodium borohydride.
  • Step 3: Conversion of alcohol to amine via reductive amination with ammonia or ethylamine, catalyzed by metal catalysts.
  • Step 4: Quaternization or salt formation with hydrochloric acid to obtain the hydrochloride salt.

Research Data:

  • Patent literature describes such multi-step processes, emphasizing the importance of controlling reaction conditions to maximize yield and purity.

Reaction Conditions and Optimization

Step Reagents Conditions Yield Notes
Reduction NaBH4 in MeOH Room temperature, 3 hours 97% Efficient aldehyde reduction
Amine formation Ethylamine or ammonia Reflux, 3-4 hours High Reductive amination or nucleophilic substitution
Salt formation HCl in water Room temperature, 1 hour Quantitative Acidification to form hydrochloride salt

Summary of Key Synthesis Data

Method Starting Material Key Reagents Reaction Type Typical Yield References
Reduction of aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde NaBH4 Reduction 97%
Nucleophilic substitution 1-Methylpyrazole-4-iodide Ethylamine Nucleophilic substitution Not specified
Multi-step Pyrazole derivatives Various Condensation, reduction, amination 90-95%

Notes on Purity and Characterization

  • The synthesized compound is typically purified via recrystallization or chromatography.
  • Purity levels exceeding 95% are common, suitable for pharmaceutical research.
  • Characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation under basic conditions to form secondary or tertiary amines. For example:

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride).

  • Conditions : Anhydrous solvent (e.g., DCM, THF), base (e.g., NaOH, K₂CO₃), room temperature or reflux.

  • Product : N-Alkylated derivatives (e.g., NN-methyl-1-(1-methyl-1H-pyrazol-4-yl)ethanamine).

Example :
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride reacts with methyl iodide in dichloromethane to yield NN-ethyl-NN-methyl derivatives, demonstrating analogous reactivity for primary amines in this class.

Acylation Reactions

The amine group reacts with acylating agents to form amides:

  • Reagents : Acetyl chloride, benzoyl chloride.

  • Conditions : Base (e.g., triethylamine), anhydrous solvent (e.g., THF), 0–25°C.

  • Product : Corresponding amides (e.g., NN-acetyl-1-(1-methyl-1H-pyrazol-4-yl)ethanamine).

Example :
Acylation of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride with acetyl chloride produces stable acetamide derivatives, highlighting the nucleophilicity of the amine.

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines (Schiff bases):

  • Reagents : Benzaldehyde, acetone.

  • Conditions : Dehydrating agents (e.g., molecular sieves), reflux in ethanol or toluene.

  • Product : Imine derivatives (e.g., NN-(benzylidene)-1-(1-methyl-1H-pyrazol-4-yl)ethanamine).

Example :
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride forms Schiff bases with aromatic aldehydes, useful in synthesizing coordination complexes.

Oxidation Reactions

The amine group can be oxidized under controlled conditions:

  • Reagents : KMnO₄, H₂O₂.

  • Conditions : Acidic or neutral aqueous medium, 50–80°C.

  • Product : Nitro or hydroxylamine derivatives (e.g., 1-(1-methyl-1H-pyrazol-4-yl)nitroethane).

Example :
Pyrazole-containing amines like 2-(1-methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride are oxidized to nitro compounds using KMnO₄.

Coupling Reactions

The amine participates in peptide-like couplings with carboxylic acids:

  • Reagents : Carboxylic acids, EDC/HOBt.

  • Conditions : Polar aprotic solvents (e.g., DMF), room temperature.

  • Product : Amides (e.g., 1-(1-methyl-1H-pyrazol-4-yl)ethanamide).

Example :
Coupling of similar pyrazole amines with benzoic acid using EDC yields stable amides.

Salt Metathesis

The hydrochloride counterion can be exchanged:

  • Reagents : AgNO₃, NaOH.

  • Conditions : Aqueous or methanolic solution.

  • Product : Free amine or alternative salts (e.g., nitrate, sulfate).

Example :
Treatment with AgNO₃ precipitates AgCl, yielding the free amine for further functionalization .

Key Considerations

  • Solubility : The hydrochloride salt enhances water solubility, but reactions often require free amine generation via basification.

  • Steric Effects : The pyrazole ring’s methyl group may influence reaction rates in substitution/alkylation.

  • Stability : Avoid strong acids/bases to prevent decomposition of the pyrazole core.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H11N3C_6H_{11}N_3 and is recognized for its unique pyrazole structure, which contributes to its biological activity. Its chemical structure can be represented as follows:Chemical Structure C6H11N3\text{Chemical Structure }\text{C}_6\text{H}_{11}\text{N}_3

Antimalarial Activity

One of the prominent applications of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is in the development of antimalarial agents. Research has shown that this compound acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. In clinical studies, this compound demonstrated significant efficacy against Plasmodium falciparum, providing single-dose cures in patients, although it faced challenges regarding safety and efficacy against P. vivax due to emerging resistance .

Table 1: Antimalarial Efficacy Data

CompoundTargetEfficacyNotes
This compoundDHODHHighEffective against P. falciparum but lower against P. vivax

Cancer Research

The compound has also been explored for its potential in cancer therapy, particularly in targeting disorders related to the KIT gene mutation. Studies indicate that it may serve as a lead compound for developing therapies aimed at gastrointestinal stromal tumors (GISTs), which are often driven by mutations in the KIT gene .

Table 2: Cancer Research Applications

ApplicationTargetPotential Benefit
GIST TreatmentMutant KITInhibitor development

Case Study 1: Antimalarial Development

A clinical trial involving the administration of this compound demonstrated its capability to prevent malaria infection when administered prior to exposure to sporozoites. This study highlighted its potential for prophylactic use, although further research is required to address safety concerns .

Case Study 2: Cancer Treatment Trials

In preclinical models, compounds derived from similar pyrazole structures have exhibited promising results in inhibiting tumor growth associated with mutant KIT pathways. This opens avenues for further exploration of this compound in oncological settings .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents on Pyrazole Amine Chain Salt Form Key Features
1-(1-Methyl-1H-pyrazol-4-yl)ethanamine HCl C₆H₁₂ClN₃ 1-Methyl Ethyl Hydrochloride Ethyl chain enhances lipophilicity
1-[1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine diHCl C₇H₁₀Cl₂N₃ 1-Propynyl Methyl Dihydrochloride Propynyl group increases reactivity; shorter amine chain
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine HCl C₇H₁₄ClN₃ 1-Ethyl, 3-Methyl Methyl Hydrochloride Bulkier substituents may hinder binding affinity
(4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl C₁₀H₁₂ClN₃ Phenyl at 4-position Methyl Hydrochloride Aromatic extension alters electronic properties
Tryptamine hydrochloride (Compound 1 in ) C₁₀H₁₃ClN₂ Indole core Ethyl Hydrochloride Indole scaffold confers anti-plasmodial activity

Key Observations :

  • Amine Chain Length : The ethanamine chain in the target compound may improve membrane permeability compared to methanamine analogs .
  • Substituent Effects : Bulkier groups (e.g., ethyl, propynyl) on the pyrazole ring could sterically hinder interactions with biological targets .
  • Salt Forms : Hydrochloride salts enhance solubility, but dihydrochloride forms (e.g., ) may alter crystallization behavior.

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its molecular formula is C6H10ClN3, and it is primarily utilized as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding modulates their activity, leading to various physiological effects:

  • Enzyme Inhibition : The compound has been reported to act as an inhibitor for certain enzymes, contributing to its anti-inflammatory and antimicrobial properties.
  • Receptor Interaction : It has been studied for its potential to interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Properties

Numerous studies have explored the anticancer effects of pyrazole derivatives, including this compound. For instance:

Cell LineIC50 Value (μM)Reference
Lung Cancer Cells45 - 90
MDA-MB-231 Breast Cancer CellsNot specified

These studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines.

Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The findings indicated that modifications in the pyrazole structure significantly influenced antimicrobial potency. Compounds with electron-donating groups exhibited enhanced activity against resistant strains of bacteria.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. For example, it was noted that certain derivatives inhibited LPS-induced TNF-alpha release in cellular models, suggesting potential applications in treating inflammatory diseases .

Study on Anticancer Activity

In vitro studies demonstrated that derivatives of pyrazole could inhibit the growth of lung cancer cells with IC50 values ranging from 45 to 90 μM. Additionally, the compound has been noted for its antiproliferative activity against MDA-MB-231 breast cancer cells, highlighting its therapeutic potential in oncology .

Antimicrobial Study

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The findings indicated that modifications in the pyrazole structure significantly influenced antimicrobial potency. For instance, compounds with electron-donating groups exhibited enhanced activity against resistant strains of bacteria .

Q & A

Basic Question: What are the recommended strategies for optimizing the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride to achieve high purity and yield?

Methodological Answer:
Synthetic optimization should focus on:

  • Stepwise functionalization : Pyrazole ring alkylation followed by amine protection/deprotection to minimize side reactions. For example, analogs like [1-(1-(4-methoxyphenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride] (RK239939) are synthesized via Buchwald-Hartwig coupling or Mannich-type reactions .
  • Purification : Use preparative HPLC with ion-pairing reagents (e.g., trifluoroacetic acid) to separate polar byproducts. Confirm purity via LC-MS (molecular ion at m/z 170.2 for the free base, +HCl adduct at m/z 206.6) .
  • Yield maximization : Monitor reaction progress via <sup>1</sup>H NMR for intermediates (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm) .

Basic Question: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the hydrochloride salt’s crystal packing using SHELXL for refinement. Compare bond lengths (e.g., N–Cl distances ~3.2 Å) to analogs like [1-(2,4-difluorophenyl)ethyl]amine hydrochloride .
  • Spectroscopic analysis :
    • <sup>1</sup>H NMR: Pyrazole protons (δ 7.5–7.8 ppm) and ethylamine CH2 (δ 3.1–3.4 ppm) .
    • IR: Confirm N–H stretching (3200–3400 cm<sup>−1</sup>) and pyrazole ring vibrations (1500–1600 cm<sup>−1</sup>) .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperature (>200°C suggested by analogs ).

Advanced Question: How can researchers resolve contradictions in crystallographic data for pyrazole-ethylamine derivatives?

Methodological Answer:

  • SHELX refinement protocols : Use SHELXL’s twin refinement (TWIN/BASF commands) for cases of pseudo-merohedral twinning, common in hydrochloride salts .
  • Validation metrics : Cross-check Rint (<0.05) and Flack parameter (|x| <0.1) against SHELX output. For example, mismatched H-bonding networks in analogs like [1-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride] were resolved by re-examizing O–H···Cl interactions .
  • Data deposition : Compare with Cambridge Structural Database entries (e.g., CCDC 2050001 for related pyrazole-amine salts) .

Advanced Question: What experimental conditions influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13). Monitor via HPLC for degradation products (e.g., pyrazole ring hydrolysis to carbonyl compounds at pH >10) .
  • Oxidative stability : Use radical scavengers (e.g., ascorbic acid) in aerobic conditions to prevent amine oxidation, as seen in [1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine] .
  • Lyophilization : Stabilize the hydrochloride salt by freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrate formation .

Advanced Question: How can mechanistic studies elucidate the role of the pyrazole-ethylamine motif in biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize derivatives with substituents on the pyrazole ring (e.g., 3-methyl vs. 3-methoxy) and compare binding affinities via SPR or ITC. For example, [1-(4-fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride] (RK239938) showed enhanced receptor selectivity due to fluorine’s electronegativity .
  • Computational docking : Use Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Key parameters: Pyrazole N–H···π interactions and ethylamine’s cationic charge .
  • Metabolic profiling : Incubate with liver microsomes (e.g., rat CYP450 isoforms) to identify oxidation sites (e.g., ethylamine to aldehyde) .

Advanced Question: What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP calculation : Use MarvinSketch (ChemAxon) with atomic contributions. Experimental LogP for analogs ranges from 1.2–1.8 .
  • pKa prediction : Employ ADMET Predictor (Simulations Plus). The ethylamine group has a predicted pKa ~9.5, consistent with hydrochloride salt formation .
  • Solubility modeling : Apply COSMO-RS to estimate aqueous solubility (~50 mg/mL at pH 2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride
Reactant of Route 2
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1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

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